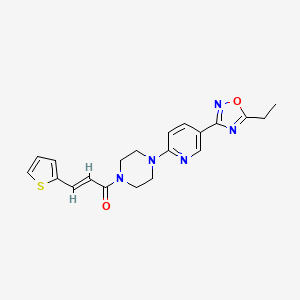![molecular formula C15H11FN2S2 B2741752 4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole CAS No. 338408-81-4](/img/structure/B2741752.png)
4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and material science. This compound is a member of the thiadiazole family, which is known for its diverse biological and pharmacological activities.
Scientific Research Applications
Spectroscopic Studies and Theoretical Investigations
Thiadiazole derivatives exhibit unique fluorescence properties, making them ideal candidates for use as fluorescence probes in biological and molecular medicine. Spectroscopic and theoretical investigations have shown that the substituent and aggregation can induce dual fluorescence effects, which are crucial for specific molecular aggregation phenomena related to charge transfer within the molecule. These fluorescence effects are influenced by the structural composition and the presence of specific substituents, which can be identified using fluorescence methods, suggesting their potential in biological applications (Budziak et al., 2019).
Biological Activities
Thiadiazole derivatives have been studied for their anticancer and neuroprotective activities. These compounds have shown the ability to inhibit tumor cell proliferation in various cancers, including those of the nervous system, colon adenocarcinoma, and lung carcinoma. The neuroprotective activity of these derivatives is particularly prominent in neuronal cultures exposed to neurotoxic agents, indicating their potential therapeutic applications in neuroprotection (Rzeski, Matysiak, Kandefer-Szerszeń, 2007).
properties
IUPAC Name |
4-(4-fluorophenyl)-5-(3-methylphenyl)sulfanylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S2/c1-10-3-2-4-13(9-10)19-15-14(17-18-20-15)11-5-7-12(16)8-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXYUYMAHQLXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=C(N=NS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2741673.png)


![2-(2-(4-(3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2741678.png)

![3-(2-Bromobenzyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2741680.png)
![1-{[2,4'-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea](/img/structure/B2741683.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2741687.png)

![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-6,6-dimethyloxane-3-carboxamide;hydrochloride](/img/structure/B2741689.png)

![(E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone](/img/structure/B2741691.png)